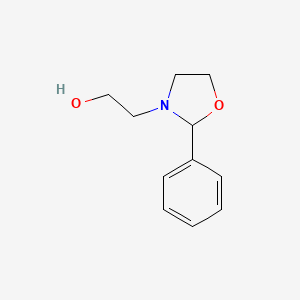
2-(2-phenyloxazolidin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenyloxazolidin-3-yl)ethanol is a heterocyclic organic compound that contains both an oxazolidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-phenyloxazolidin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyloxazolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2-phenyloxazolidine.
Reduction: Formation of 2-phenyl-2-aminoethanol.
Substitution: Formation of substituted phenyl derivatives, such as 3-(2-hydroxyethyl)-2-(4-bromophenyl)oxazolidine.
Scientific Research Applications
2-(2-phenyloxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-phenyloxazolidin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: Similar structure but lacks the phenyl group.
2-Phenyl-2-oxazoline: Contains an oxazoline ring instead of an oxazolidine ring.
2-Phenyl-2-oxazolidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
2-(2-phenyloxazolidin-3-yl)ethanol is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13657-17-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H15NO2/c13-8-6-12-7-9-14-11(12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
SOXALKOOANKAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















